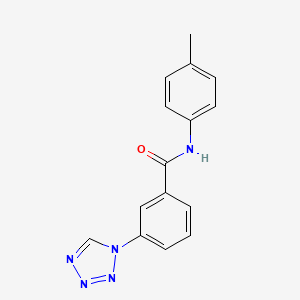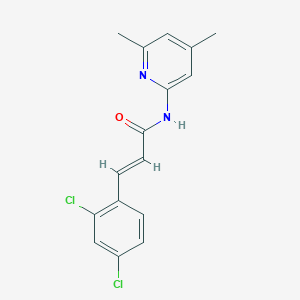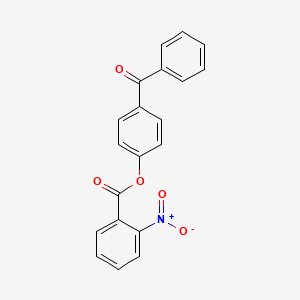
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFP belongs to the class of acrylamide derivatives and has a molecular weight of 329.41 g/mol.
作用机制
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation. In addition, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has some limitations, including its solubility in water and its potential to degrade over time. These limitations should be taken into consideration when designing experiments using N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.
未来方向
There are several future directions for research on N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is the development of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide-based drugs for the treatment of inflammatory conditions and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide. Further research is also needed to determine the optimal dosages and administration routes for N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in different applications. Finally, the potential applications of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in other scientific research fields, such as materials science and catalysis, should also be explored.
Conclusion
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is a promising compound for scientific research due to its wide range of biological activities and potential applications in various fields. The synthesis method of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is relatively simple, and it has been shown to have low toxicity in animal models. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments, but it also has some limitations that should be taken into consideration. Future research on N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide should focus on the development of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide-based drugs, investigation of its molecular mechanisms, determination of optimal dosages, and exploration of its potential applications in other scientific research fields.
合成方法
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized through the reaction of 2,6-dimethylaniline, furfural, and cinnamic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The yield of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is typically around 70-80%.
科学研究应用
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has shown promising results in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been studied for its potential use as an anti-inflammatory, antitumor, and anti-cancer agent. It has also been investigated for its ability to inhibit the growth of bacteria and fungi. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have a wide range of biological activities, making it a versatile compound for scientific research.
属性
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-8-6-9-16(2)20(15)22-21(23)19(14-18-12-7-13-24-18)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,22,23)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVQABJXVUXBF-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)


![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)


![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)
